molecular formula C20H19NO2 B2605895 2-(4-Isobutylphenyl)quinoline-4-carboxylic acid CAS No. 350997-41-0

2-(4-Isobutylphenyl)quinoline-4-carboxylic acid

Cat. No.: B2605895
CAS No.: 350997-41-0
M. Wt: 305.377
InChI Key: QIIGIVFDELUNTD-UHFFFAOYSA-N
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Description

2-(4-Isobutylphenyl)quinoline-4-carboxylic acid is a high-value chemical scaffold for researchers in medicinal chemistry and drug discovery, particularly in the development of novel anticancer therapeutics. This compound belongs to the quinoline-4-carboxylic acid class, a structure recognized for its diverse biological activities and presence in pharmacologically active molecules . The specific substitution pattern, featuring an isobutylphenyl group at the 2-position, is designed to enhance interactions within hydrophobic enzyme pockets, a strategy proven effective in optimizing the potency and physicochemical properties of similar inhibitors . Its core structure is closely related to known dihydroorotate dehydrogenase (DHODH) inhibitors . DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, and its inhibition leads to pyrimidine depletion, halting the proliferation of rapidly dividing cells like cancer cells . Research has shown that DHODH inhibition can also induce cancer cell differentiation, offering a promising therapeutic strategy beyond direct cytotoxicity . Furthermore, analogous quinoline-4-carboxylic acid derivatives have demonstrated potent, selective inhibition against other biological targets, such as the mitochondrial deacetylase SIRT3, which plays a critical role in the metabolism and survival of certain leukemic cells . Beyond oncology, this chemical scaffold has been investigated for its potential antibacterial properties against strains such as Staphylococcus aureus . This product is intended for research applications only, including but not limited to hit-to-lead optimization, structure-activity relationship (SAR) studies, enzymatic and cellular assays, and as a building block for further chemical synthesis. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c1-13(2)11-14-7-9-15(10-8-14)19-12-17(20(22)23)16-5-3-4-6-18(16)21-19/h3-10,12-13H,11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIIGIVFDELUNTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-(4-Isobutylphenyl)quinoline-4-carboxylic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include molecular iodine, nano ZnO, and ionic liquids . The major products formed from these reactions depend on the specific conditions and reagents used. For example, using molecular iodine as a catalyst can lead to the formation of various quinoline derivatives .

Scientific Research Applications

Medicinal Chemistry

2-(4-Isobutylphenyl)quinoline-4-carboxylic acid exhibits significant biological activity, primarily through the following mechanisms:

  • Anti-inflammatory Activity: The compound inhibits cyclooxygenase (COX) enzymes (COX-1 and COX-2), leading to reduced synthesis of prostaglandins, which are mediators of inflammation. This property positions it as a potential treatment for inflammatory diseases.
  • Analgesic Effects: In vivo studies have demonstrated that this compound effectively alleviates pain comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.
  • Antibacterial Properties: Research indicates that derivatives of this compound show activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship suggests that modifications can enhance antibacterial efficacy.
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5aStaphylococcus aureus64 μg/mL
5aEscherichia coli128 μg/mL
5bMethicillin-resistant S. aureus>256 μg/mL
5bPseudomonas aeruginosa>256 μg/mL

Anticancer Research

Recent studies have explored the potential anticancer properties of this compound. It has been evaluated for its ability to inhibit tumor growth through various pathways, including the modulation of histone deacetylases (HDACs), which are critical in cancer progression.

Case Study:
A study involving the synthesis of quinoline derivatives highlighted their antitumor efficacy, showcasing IC50 values comparable to established chemotherapeutics like 5-fluorouracil. The findings suggest that structural modifications can enhance anticancer activity.

Biochemical Pathways

The inhibition of COX enzymes disrupts the conversion of arachidonic acid into prostaglandins, thereby modulating various biochemical pathways associated with pain and inflammation. Additionally, this compound may influence other signaling pathways that contribute to its therapeutic effects.

Cytotoxicity Studies

Cytotoxicity assessments using mouse macrophage cell lines (RAW 264.7) indicate that compounds derived from this compound exhibit low cytotoxicity, suggesting a favorable safety profile for further development as therapeutic agents.

Summary of Applications

The applications of this compound can be summarized as follows:

Application AreaDescription
Medicinal ChemistryAnti-inflammatory and analgesic properties; potential antibacterial effects.
Anticancer ResearchInhibition of tumor growth; modulation of histone deacetylases.
Biochemical ResearchStudies on biochemical pathways related to pain and inflammation.
Material ScienceExploration in developing new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-(4-Isobutylphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways involved depend on the specific application and context. For example, in proteomics research, it may interact with specific proteins to modulate their activity and function .

Comparison with Similar Compounds

Comparison with Structural Analogs

The biological and physicochemical properties of 2-(4-Isobutylphenyl)quinoline-4-carboxylic acid can be inferred through comparisons with structurally similar compounds. Key analogs include:

Structure-Activity Relationship (SAR) Insights :

  • Electron-withdrawing groups (e.g., bromo, chloro) at the phenyl ring improve antibacterial potency by enhancing membrane permeability .
  • Bulky substituents (e.g., isobutylphenyl) may enhance target selectivity but reduce aqueous solubility .
Physicochemical Properties
Compound Name Molecular Weight LogP (Predicted) Aqueous Solubility
This compound 333.43 g/mol ~3.5 Low (hydrophobic substituents)
2-[4-(Difluoromethoxy)phenyl]quinoline-4-carboxylic acid 315.28 g/mol ~2.8 Moderate (polar substituents)
2-(3-Carboxy-4-hydroxyphenyl)quinoline-4-carboxylic acid 309.27 g/mol ~1.2 High (ionizable groups)

Key Observations :

  • Carboxylic acid moiety at C4 enhances hydrogen-bonding interactions with biological targets .
Antibacterial Activity
  • Gram-positive bacteria: Derivatives like 2-(2-nitrophenyl)quinoline-4-carboxylic acid exhibit MIC values as low as 64 µg/mL against Staphylococcus aureus .

Biological Activity

2-(4-Isobutylphenyl)quinoline-4-carboxylic acid, also known in some contexts as a derivative of ibuprofen, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and applications in various fields.

The primary mechanism of action for this compound involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a reduction in the synthesis of prostaglandins, which are key mediators in the inflammatory response. By blocking these enzymes, the compound effectively reduces inflammation, alleviates pain, and lowers fever .

Biochemical Pathways

The inhibition of COX enzymes disrupts the conversion of arachidonic acid into prostaglandins, thereby modulating various biochemical pathways associated with pain and inflammation. Additionally, this compound may affect other signaling pathways that contribute to its overall therapeutic effects.

Pharmacological Effects

Research has demonstrated that this compound exhibits several pharmacological activities:

  • Anti-inflammatory : The compound has shown efficacy in reducing inflammation in various models, making it a candidate for treating inflammatory diseases .
  • Analgesic : It provides pain relief comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Antibacterial : Some studies indicate that derivatives of this compound possess antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship suggests that modifications can enhance antibacterial efficacy .

Antibacterial Activity

A study evaluated the antibacterial activity of several derivatives related to this compound. The results are summarized in Table 1 below:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5aStaphylococcus aureus64 μg/mL
5aEscherichia coli128 μg/mL
5bMethicillin-resistant S. aureus>256 μg/mL
5bPseudomonas aeruginosa>256 μg/mL

The study concluded that structural modifications significantly impacted antibacterial activity, with longer side chains generally enhancing effectiveness against Gram-positive bacteria .

Cytotoxicity Studies

Cytotoxicity was assessed using mouse macrophage cell lines (RAW 264.7). The results indicated that compounds derived from this compound exhibited low cytotoxicity, suggesting a favorable safety profile for further development as therapeutic agents .

Case Studies

  • Analgesic Efficacy : In vivo studies have shown that this compound can effectively reduce pain in animal models comparable to ibuprofen. The analgesic effects were linked to its ability to inhibit COX enzymes and modulate pain signaling pathways .
  • Anti-inflammatory Applications : Clinical evaluations have indicated that formulations containing this compound can significantly reduce markers of inflammation in patients with chronic inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Isobutylphenyl)quinoline-4-carboxylic acid, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via the Doebner reaction using aniline derivatives, α-keto acids (e.g., pyruvic acid), and substituted benzaldehydes. Microwave-assisted conditions (e.g., 100–120°C, 30–60 minutes) improve reaction efficiency by reducing side products . Alternatively, the Pfitzinger reaction employs isatin and ketones under basic conditions (e.g., aqueous ethanol with NaOH) to form the quinoline core .
  • Key Considerations : Substituent steric effects (e.g., isobutyl groups) may require prolonged reaction times or elevated temperatures. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • FTIR : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹), quinoline C=N (~1620 cm⁻¹), and aromatic C-H bending modes. Compare with reference spectra for ibuprofen derivatives to resolve overlapping bands .
  • NMR : ¹H NMR (DMSO-d₆) shows distinct signals for the isobutyl group (δ 0.8–1.2 ppm, CH₃; δ 2.4–2.6 ppm, CH), quinoline protons (δ 7.5–8.9 ppm), and carboxylic acid proton (δ ~12–13 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 322.14) and fragmentation patterns .

Q. What preliminary biological activities have been reported for quinoline-4-carboxylic acid derivatives?

  • Findings : Derivatives exhibit antimicrobial activity (MIC values: 8–64 µg/mL against S. aureus and E. coli) and anticancer potential (IC₅₀: 10–50 µM in HeLa cells) via intercalation with DNA or inhibition of topoisomerases . Fluorescent properties (λₑₓ/λₑₘ ~350/450 nm) enable their use as sensors for metal ions (e.g., Fe³⁺) .

Advanced Research Questions

Q. How can structural modifications enhance the bioactivity of this compound?

  • Approach :

  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the quinoline 6-position to improve DNA-binding affinity. Replace the isobutyl group with sulfonamide moieties to enhance solubility and target selectivity .
  • Coordination Chemistry : Synthesize cadmium complexes (e.g., [Cd(L)₄]) to amplify anticancer activity via redox cycling or ROS generation .
    • Validation : SAR studies using in vitro assays (e.g., MTT for cytotoxicity) and computational docking (e.g., AutoDock Vina) to predict binding to β-tubulin or kinase domains .

Q. How to resolve contradictions in reported fluorescence quantum yields of quinoline-4-carboxylic acid derivatives?

  • Analysis : Discrepancies arise from solvent polarity (e.g., Φ = 0.15 in ethanol vs. 0.08 in water) and aggregation-induced quenching. Use time-resolved fluorescence spectroscopy to measure lifetimes (τ) and calculate Φ via comparative methods (e.g., quinine sulfate as a standard) .
  • Mitigation : Conduct studies under inert atmospheres (N₂) to prevent photodegradation and validate results across multiple labs .

Q. What computational strategies predict the pharmacokinetic properties of this compound?

  • Methods :

  • ADMET Prediction : Use SwissADME to estimate logP (~3.5), BBB permeability (low), and CYP450 inhibition. Molecular dynamics simulations (AMBER/NAMD) assess binding stability to serum albumin .
  • Metabolic Pathways : DFT calculations (Gaussian 09) identify probable oxidation sites (e.g., benzylic C-H) and glucuronidation susceptibility .

Q. How do crystallographic studies inform the solid-state reactivity of this compound?

  • Insights : Single-crystal X-ray diffraction (Mo Kα radiation) reveals planar quinoline rings with dihedral angles <5° relative to the phenyl group, favoring π-π stacking. Hydrogen bonding (O-H···N) between carboxylic acid and quinoline nitrogen stabilizes the lattice, reducing hygroscopicity .

Data Contradictions and Solutions

Q. Conflicting reports on antibacterial efficacy: How to design experiments for validation?

  • Protocol :

Standardize testing conditions (e.g., CLSI guidelines, Mueller-Hinton agar, 37°C, 18–24 hours).

Compare MIC values across structurally analogous derivatives (e.g., 2-(4-fluorophenyl) analogs) to isolate substituent effects .

Use checkerboard assays to evaluate synergy with β-lactams or fluoroquinolones .

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